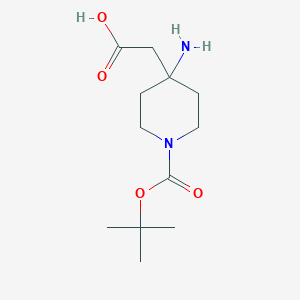

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

Description

Properties

IUPAC Name |

2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBMNGXKKOJOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678080 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-30-8 | |

| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-Butyl 4-Amino-4-(Carboxymethyl)piperidine-1-carboxylate

An in-depth technical guide on the characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.

This guide provides a comprehensive overview of the synthesis and detailed characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate, a key building block in modern drug discovery. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Introduction and Significance

Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a protected piperidine ring, a common scaffold in many pharmaceuticals, along with a primary amine and a carboxylic acid. This unique arrangement makes it a valuable starting material for the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the amino and carboxyl functionalities, providing a versatile platform for lead optimization in drug development.

Synthesis Pathway: A Modified Strecker Reaction

The synthesis of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is typically achieved through a modified Strecker reaction, a classic method for the synthesis of α-amino acids. This multi-step process begins with the readily available tert-butyl 4-oxopiperidine-1-carboxylate.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.

Experimental Protocol:

-

Step 1: Formation of the Cyanohydrin. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in water, add sodium cyanide (NaCN) portion-wise while maintaining the temperature below 10 °C. The reaction is stirred for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Step 2: Formation of the Aminonitrile. The aqueous solution from Step 1 is then treated with ammonia in ethanol. This mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the aminonitrile intermediate.

-

Step 3: Hydrolysis to the Final Product. The aminonitrile intermediate is hydrolyzed using a strong acid, such as sulfuric acid, in water under reflux conditions. The reaction is typically heated for 6-8 hours. The final product is then isolated by adjusting the pH of the solution to the isoelectric point of the amino acid, causing it to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Comprehensive Characterization

A thorough characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is crucial to confirm its identity and purity. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), the piperidine ring protons (multiplets between 1.50 and 3.50 ppm), and the methylene protons of the carboxymethyl group (a singlet around 2.50 ppm). The amine and carboxylic acid protons will appear as broad singlets that can be exchanged with D₂O.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid (around 154 and 175 ppm, respectively), the quaternary carbon of the tert-butyl group (around 78 ppm), the piperidine ring carbons, and the methylene carbon of the carboxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This technique is ideal for this molecule. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 259.16. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 257.15.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound.

-

Recommended Method:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV detection at 210 nm.

-

Expected Retention Time: The retention time will vary depending on the exact conditions, but a single major peak should be observed, with an area percent of >95% for a pure sample.

-

Table 1: Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~1.40 (s, 9H), 1.50-3.50 (m, 8H), 2.50 (s, 2H) |

| ¹³C NMR | Chemical Shift (δ) | ~28.0, 35.0, 40.0, 55.0, 78.0, 154.0, 175.0 |

| ESI-MS | [M+H]⁺ | 259.16 |

| ESI-MS | [M-H]⁻ | 257.15 |

| HPLC | Purity | >95% |

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The successful synthesis and rigorous characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate are foundational for its application in drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining high-purity material and confirming its structural integrity, thereby ensuring the reliability of subsequent research.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

PubChem Compound Summary for CID 135565533, tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1159983-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount. CAS 1159983-30-8, identified as 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, represents such a crucial intermediate.[1][2][3][4] Its unique structure, featuring a quaternary center on a piperidine ring with both a primary amine and a carboxylic acid, makes it a valuable component for constructing complex molecular architectures.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity, allowing for selective functionalization in multi-step syntheses.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the known and predicted physicochemical properties of this compound. While extensive experimentally-derived data for this specific molecule is not widely published, we will synthesize available information with established principles of physical chemistry to offer a robust profile. Furthermore, this document outlines the standard, self-validating experimental protocols necessary for the in-house determination of its key physical properties, explaining the scientific rationale behind each methodological choice.

Chemical Identity and Core Molecular Properties

The foundational step in characterizing any chemical substance is confirming its identity and fundamental molecular properties. These parameters are the basis for all subsequent physicochemical analysis.

| Identifier | Value | Source |

| CAS Number | 1159983-30-8 | [1][2][3] |

| IUPAC Name | This compound | [1][3][4] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [1][2][3] |

| Molecular Weight | 258.31 g/mol | [1][3] |

| Appearance | White powder | [2] |

| SMILES | O=C(O)CC1(N)CCN(C(OC(C)(C)C)=O)CC1 | [1][3] |

Predicted Physicochemical Characteristics

For many research chemicals and building blocks, experimentally determined physical properties are not always available. In such cases, high-quality computational models provide valuable estimations that guide experimental design. The following properties have been predicted based on the compound's structure.

| Computed Property | Predicted Value | Scientific Implication & Rationale |

| XLogP3 | -1.7 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area (TPSA) | 92.8 Ų | This value, common for amino acids and their derivatives, suggests significant polarity, reinforcing the low LogP prediction and indicating that solubility will be highest in polar protic solvents. |

| pKa (Predicted) | Acidic (Carboxylic Acid): ~4.5Basic (Primary Amine): ~9.5 | The carboxylic acid group is expected to have a typical pKa, while the primary amine's basicity is standard for an aliphatic amine. These values are critical for designing purification strategies (e.g., ion-exchange chromatography) and formulation buffers, as the molecule's net charge will be highly pH-dependent. |

Standard Protocols for Experimental Property Determination

The following sections describe authoritative, step-by-step methodologies for determining the critical physical properties of a solid compound like CAS 1159983-30-8. The causality behind experimental choices is highlighted to ensure trustworthy and reproducible data generation.

Determination of Melting Point

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. A capillary melting point apparatus is the standard for this determination due to its precision and small sample requirement.

Methodology:

-

Sample Preparation: Ensure the "white powder" sample is completely dry by placing it under a high vacuum for several hours. This removes residual solvents that can artificially depress the melting point.

-

Capillary Loading: Finely crush a small amount of the dried sample. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Set a rapid heating ramp (10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time in the final, slow ramp-up.

-

Precise Determination: Using a new capillary, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Ramp: Decrease the heating rate to 1-2 °C/min. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

Aqueous Solubility Assessment (Kinetic Method)

Expertise & Rationale: Solubility is a critical parameter for any compound intended for biological screening or as a reactant in aqueous media. The zwitterionic nature of this molecule (containing both an acidic and a basic group) suggests its solubility will be highly pH-dependent. A kinetic solubility assay using DMSO as a stock solvent is a standard high-throughput method.

Methodology:

-

Stock Solution Preparation: Accurately prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). The use of DMSO is standard as it solubilizes a wide range of organic compounds.

-

Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 4.0, pH 7.4, pH 9.0) to assess solubility across different charge states of the molecule.

-

Assay Execution:

-

Dispense 98 µL of each aqueous buffer into separate wells of a 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to each well. This initiates precipitation of the compound if its solubility limit is exceeded. The final DMSO concentration (2%) is kept low to minimize its effect on aqueous solubility.

-

Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

-

-

Quantification:

-

Filter the samples using a 96-well filter plate to remove any precipitated solid.

-

Analyze the clear filtrate by HPLC-UV or LC-MS/MS against a calibration curve prepared from the DMSO stock solution. This quantifies the amount of compound remaining in solution, which is its kinetic solubility under those conditions.

-

Workflow for Kinetic Solubility Determination

Caption: Workflow for determining kinetic aqueous solubility.

Handling, Storage, and Safety Considerations

Trustworthiness & Self-Validation: Proper handling and storage are essential to maintain the integrity of the compound. The recommended procedures are based on the chemical nature of the molecule—a stable organic solid but with functional groups that could be sensitive to degradation.

-

Storage: Suppliers recommend storing the compound at 2-8°C in a dark place.[2] This is a standard precaution for complex organic molecules to minimize degradation over time. The container should be kept tightly sealed to prevent moisture absorption, especially given the compound's polar nature.

-

Handling: As a fine powder, the compound should be handled in a well-ventilated area or chemical fume hood to avoid inhalation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn.

-

Stability: The Boc-protecting group is known to be labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl). Therefore, the compound should not be stored in or exposed to acidic environments unless deprotection is the intended reaction. It is generally stable under neutral and basic conditions.

Conclusion

CAS 1159983-30-8, or this compound, is a well-defined chemical building block with predicted physicochemical properties suggesting high polarity and pH-dependent behavior. While specific experimental data like melting and boiling points are not publicly cataloged, this guide provides robust, standard methodologies for their determination. The insights into its structure-property relationships, combined with the detailed protocols, equip researchers and drug development professionals with the necessary knowledge to confidently handle, characterize, and utilize this versatile compound in their synthetic and screening endeavors.

References

-

abcr Gute Chemie. AB448295 | CAS 1159983-30-8. Available at: [Link]

-

AA Blocks. 1159983-30-8 | this compound. Available at: [Link]

-

LookChem. This compound CAS NO.1159983-30-8. Available at: [Link]

Sources

Structure Elucidation of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in modern drug discovery and development. It ensures compound identity, purity, and provides the basis for understanding structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the structural elucidation of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a substituted piperidine derivative commonly used as a constrained amino acid scaffold in medicinal chemistry. We will detail an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating system for structural confirmation.

Introduction: The Imperative for Structural Verification

This compound is a bifunctional molecule incorporating a protected amine, a free primary amine, and a carboxylic acid moiety built upon a piperidine core. This arrangement makes it a valuable building block for introducing conformational rigidity into peptides or small molecule drugs. However, its synthesis can potentially yield isomers or incompletely reacted intermediates. Therefore, rigorous structural confirmation is not merely a procedural step but a critical checkpoint for quality control and the validity of subsequent biological data.

This guide moves beyond a simple recitation of techniques, instead focusing on a holistic strategy where each analytical method provides complementary and confirmatory evidence.[1][2] By integrating data from NMR, MS, and FTIR, we create a powerful, self-validating workflow that leaves no ambiguity as to the final structure.

Molecular Overview

The target molecule possesses several key structural features that our analytical workflow is designed to identify and map:

-

Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.

-

Quaternary C4 Carbon: A sp³-hybridized carbon atom at the 4-position of the piperidine ring, uniquely substituted with both an amino group and an acetic acid side chain.

-

Functional Groups:

-

A primary amine (-NH₂)

-

A carboxylic acid (-COOH)

-

A carbamate functional group as part of the Boc protector.

-

-

Tert-butoxycarbonyl (Boc) Group: An acid-labile protecting group on the piperidine nitrogen, characterized by its bulky tert-butyl component.[3]

The Analytical Workflow: A Synergistic Approach

The elucidation process is a logical progression, starting with the foundational framework and layering on functional group and mass verification. Each step is designed to test a specific hypothesis about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. [4]It serves as a final cross-validation of the functionalities identified by NMR.

Expertise in Action: Complementary, Not Redundant

While NMR and MS provide the core structure, FTIR offers orthogonal confirmation. For example, a strong carbonyl stretch around 1690 cm⁻¹ corroborates the carbamate identified by the ¹³C NMR signal at ~155 ppm and the fragmentation losses in MS. This layering of evidence is the cornerstone of a trustworthy elucidation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal, followed by the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Self-Validation: The resulting spectrum should be clean, with well-defined peaks and a stable baseline, ensuring the data is of high quality.

Data Interpretation: Expected Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Functional Group Confirmed |

| O-H Stretch | 2500 - 3300 | Very Broad | Carboxylic Acid (-COOH) [5] |

| N-H Stretch | 3300 - 3500 | Two medium, sharp peaks | Primary Amine (-NH₂) |

| C-H Stretch | 2850 - 2980 | Strong, sharp | Aliphatic (Piperidine, Boc, Acetic Acid) |

| C=O Stretch | ~1710 | Strong, sharp | Carboxylic Acid (-C=O) |

| C=O Stretch | ~1690 | Very Strong, sharp | Carbamate (-N-C=O) [6] |

Conclusion: The Convergence of Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods.

-

NMR Spectroscopy establishes the definitive carbon-hydrogen framework, confirming the connectivity of the piperidine ring, the quaternary C4 center, the acetic acid side chain, and the Boc protecting group.

-

Mass Spectrometry provides unequivocal proof of the molecular weight and elemental formula, with fragmentation patterns that serve as a secondary confirmation of the labile Boc group.

-

FTIR Spectroscopy acts as a final verification, rapidly confirming the presence of all key functional groups—amine, carboxylic acid, and carbamate—predicted by the proposed structure.

When the data from these three pillars of analytical chemistry converge to tell the same story, the structure can be assigned with the highest degree of scientific confidence, ensuring the integrity of the molecule for its intended use in research and development.

References

- Kim, J., & Kim, C. (2020).

- Szafran, Z., et al. (1995). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Le, H., et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Pervushin, K., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC.

- Intertek. (n.d.).

- Fiveable. (n.d.).

- BenchChem. (2025).

- ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Piperidine. Wikipedia.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Gragson, D. (2016). Infrared Spectroscopy of Amino Acid Side Chains.

- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

- Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. fiveable.me [fiveable.me]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine core, a primary amino group, a carboxylic acid, and a lipophilic tert-butoxycarbonyl (Boc) protecting group, presents a unique and complex solubility profile. This guide provides a comprehensive technical overview of the factors governing the solubility of this compound and outlines a robust experimental framework for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to advance their research and development efforts.

Molecular Structure Analysis and Predicted Solubility Behavior

A thorough understanding of the molecular structure of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is paramount to predicting its solubility. The molecule's architecture incorporates both hydrophilic and lipophilic moieties, which will dictate its behavior in various solvent systems.

-

Amphoteric Nature and Zwitterionic State: The presence of a basic primary amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule amphoteric. In aqueous solutions, it can exist as a cation, an anion, or a zwitterion, depending on the pH. At the isoelectric point (pI), the net charge of the molecule will be zero, and it will exist predominantly as a zwitterion. The strong intermolecular electrostatic interactions in the zwitterionic solid state can lead to high lattice energy, often resulting in lower aqueous solubility at the pI.[1][2]

-

Influence of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and nonpolar moiety.[3] Its presence significantly increases the lipophilicity of the molecule, which is expected to decrease its solubility in aqueous media and enhance its solubility in organic solvents.[4]

-

The Piperidine Ring: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall hydrocarbon structure contributes to the molecule's nonpolar character.[1]

Predicted Solubility Profile:

-

Aqueous Solubility: The aqueous solubility is anticipated to be low and highly pH-dependent, exhibiting a characteristic U-shaped curve with minimum solubility at the isoelectric point.[5][6]

-

Organic Solvent Solubility: Due to the lipophilic Boc group and the piperidine core, higher solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in some polar protic solvents like alcohols.

Experimental Determination of Thermodynamic Solubility

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This technique measures the concentration of a saturated solution in thermodynamic equilibrium with the solid drug.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10]

Detailed Experimental Protocol

Materials and Reagents:

-

Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMF, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Analytical balance

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate to a vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles at equilibrium.

-

Add a precise volume of the chosen solvent to the vial.

-

For aqueous solubility, use buffers to maintain a constant pH.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature, expressed in mg/mL or µg/mL.

-

Analytical Method: HPLC with UV Detection

Since tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate lacks a strong native chromophore, direct UV detection at high sensitivity can be challenging. A common strategy for such compounds is pre-column derivatization to introduce a UV-active moiety.

Pre-Column Derivatization

A suitable derivatizing agent for the primary amino group is 4-toluenesulfonyl chloride (tosyl chloride).[11][12] The reaction converts the primary amine into a sulfonamide, which has strong UV absorbance.

Derivatization Workflow:

Caption: Workflow for pre-column derivatization with tosyl chloride.

Proposed HPLC Method

A reversed-phase HPLC (RP-HPLC) method would be appropriate for the analysis of the derivatized compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar derivatized analytes. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | A common mobile phase for RP-HPLC, with the acid improving peak shape.[11] |

| Elution | Isocratic or Gradient | An isocratic method is simpler, but a gradient may be needed to resolve impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~254 nm | The tosyl group provides strong absorbance at this wavelength. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[13]

Factors Influencing Solubility

Effect of pH

The solubility of this amphoteric compound will be significantly influenced by pH.[14]

-

Low pH (pH < pKa of carboxylic acid): Both the amino and carboxylic acid groups will be protonated, resulting in a net positive charge. The ionic nature should increase aqueous solubility.

-

Intermediate pH (pI): The molecule will be in its zwitterionic form with a net zero charge. This is where the minimum aqueous solubility is expected.[15]

-

High pH (pH > pKa of amino group): The carboxylic acid will be deprotonated, and the amino group will be neutral, resulting in a net negative charge and increased aqueous solubility.

pH-Solubility Profile Determination: The shake-flask experiment should be repeated using a series of buffers covering a wide pH range (e.g., pH 2 to 10) to construct a pH-solubility profile.

Effect of Co-solvents

For non-aqueous applications, understanding the solubility in various organic solvents is crucial.[16][17][18] The choice of solvent can significantly impact reaction rates, crystallization behavior, and formulation possibilities.[19]

Recommended Solvents for Screening:

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Acetonitrile, DMF, DMSO

-

Nonpolar: Toluene, Heptane (solubility expected to be very low)

Data Presentation and Interpretation

Quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Aqueous Solubility of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate at 25 °C

| pH | Solubility (µg/mL) | Standard Deviation |

| 2.0 | [Experimental Data] | [Experimental Data] |

| 4.0 | [Experimental Data] | [Experimental Data] |

| 6.0 | [Experimental Data] | [Experimental Data] |

| 7.4 | [Experimental Data] | [Experimental Data] |

| 8.0 | [Experimental Data] | [Experimental Data] |

| 10.0 | [Experimental Data] | [Experimental Data] |

Table 2: Solubility in Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Methanol | [Experimental Data] |

| Ethanol | [Experimental Data] |

| Acetonitrile | [Experimental Data] |

| DMF | [Experimental Data] |

| DMSO | [Experimental Data] |

Conclusion

The solubility of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a complex interplay of its amphoteric nature, the lipophilicity of the Boc group, and the properties of the solvent system. A systematic approach, combining theoretical structural analysis with rigorous experimental determination via the shake-flask method and a validated HPLC analytical procedure, is essential for accurately characterizing its solubility profile. The data generated from these studies will provide invaluable insights for drug development professionals in areas such as formulation design, process chemistry, and preclinical development.

References

-

Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

-

Chegg.com. (2018). Solved: How does the zwitterionic nature of individual amino.... Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

RJPPLS. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

-

Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Springer. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

PubMed Central. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

-

PubMed Central. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]

-

Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

amofor. (2023). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

PubMed Central. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

bioRxiv. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]

-

NIH. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. benchchem.com [benchchem.com]

- 14. How does pH affect solubility? - askIITians [askiitians.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rjpls.org [rjpls.org]

- 18. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 19. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

Foreword: The Analytical Imperative for a Versatile Building Block

An In-depth Technical Guide to the Purity Analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid

2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a non-canonical amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its rigid piperidine scaffold, coupled with the orthogonally protected amino and carboxylic acid functionalities, makes it an invaluable component in the synthesis of complex molecules, including peptide mimetics and targeted therapeutics.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the subsequent drug substance synthesis. The presence of unidentified impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromise the stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven framework for the purity analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind the chosen methodologies. Our approach is rooted in an orthogonal analytical strategy, where multiple, disparate techniques are employed to build a holistic and trustworthy purity profile.

The Regulatory Landscape: A Foundation of Quality

Any discussion of pharmaceutical impurity analysis must begin with the global regulatory standards. The International Council for Harmonisation (ICH) provides a framework that ensures the quality, safety, and efficacy of medicines.[3] For a synthetic intermediate like our target molecule, the most relevant guidelines are:

-

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in APIs.[4][5] While our compound is an intermediate, the principles for identifying process-related impurities are directly applicable.

-

ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This provides a framework for assessing and controlling impurities that may pose a carcinogenic risk.[5][6] Certain reagents or by-products in the synthesis could be genotoxic, requiring highly sensitive analytical methods to ensure their control at or below the Threshold of Toxicological Concern (TTC).[6][7]

The analytical strategy detailed herein is designed to meet and exceed these stringent international standards.

An Orthogonal Analytical Workflow

A single analytical technique is insufficient to declare a compound "pure." An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment. This mitigates the risk of impurities co-eluting or being invisible to a particular detector.

Caption: Orthogonal workflow for comprehensive purity assessment.

Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for determining purity and quantifying related substances. The choice of method parameters is critical to ensure the separation of the main component from structurally similar impurities.

Causality Behind the Method: 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a zwitterionic-capable molecule with both a basic amino group and an acidic carboxyl group, along with a bulky, hydrophobic Boc group.

-

Column Choice: A C18 stationary phase is the standard choice for its hydrophobic retention mechanism, which interacts well with the Boc group and piperidine ring.

-

Mobile Phase pH Control: The retention and peak shape of the analyte are highly dependent on its ionization state. A buffered mobile phase (e.g., phosphate or formate buffer) at a pH between 3 and 6 is crucial. In this range, the carboxylic acid is partially or fully deprotonated (anionic), and the primary amine is protonated (cationic), providing consistent chromatographic behavior.

-

Gradient Elution: A gradient of an organic modifier (like acetonitrile or methanol) is necessary.[8] This allows for the effective elution of early-eluting polar impurities and later-eluting non-polar impurities (e.g., dimers or protected intermediates) within a reasonable runtime.

Detailed Experimental Protocol: HPLC Purity Method

-

Reagent & Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

-

Mobile Phase B (Organic): HPLC-grade Acetonitrile.

-

Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

-

Standard & Sample Preparation:

-

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

-

Chromatographic Conditions:

-

Instrument: UHPLC or HPLC system with UV/PDA detection.

-

Column: Waters CSH C18, 2.1 x 100 mm, 1.7 µm, or equivalent.

-

Column Temperature: 40 °C.

-

Flow Rate: 0.4 mL/min.

-

Detection Wavelength: 210 nm (where the Boc-carbamate and amide bonds absorb).

-

Injection Volume: 2 µL.

-

-

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 15.0 | 50 | 50 | Linear |

| 18.0 | 5 | 95 | Linear |

| 20.0 | 5 | 95 | Hold |

| 20.1 | 95 | 5 | Step |

| 25.0 | 95 | 5 | Hold |

-

Data Analysis:

-

Integrate all peaks.

-

Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

-

Identify and quantify impurities against the main peak (assuming a relative response factor of 1.0 in the absence of qualified impurity standards).

-

Impurity Identification by LC-MS

Any peak detected in the HPLC analysis above the identification threshold (typically 0.10% as per ICH Q3A) must be structurally characterized.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[9]

The Power of Mass Spectrometry: By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity. High-resolution mass spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the impurity's parent ion to generate a fragmentation pattern, which acts as a "fingerprint" to elucidate its structure.[7]

Potential Process-Related and Degradation Impurities

Understanding the synthetic route is key to predicting potential impurities. A common synthesis might involve the protection of precursor molecules and subsequent coupling reactions.[10]

Caption: Plausible impurity formation pathways.

Common Impurities to Investigate:

-

Starting Materials & Intermediates: Unreacted precursors from the synthesis.

-

Deprotected Impurity: Loss of the tert-butoxycarbonyl (Boc) group via acid-catalyzed hydrolysis, yielding the free piperidine.

-

Dimerization Products: Self-condensation between the amino group of one molecule and the carboxylic acid of another.

-

Residual Reagents and Coupling Agents: Traces of reagents like HATU or PyBOP used in amide bond formation.[11][12]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural confirmation.

-

¹H NMR: Confirms the presence of all proton environments: the characteristic nine-proton singlet of the Boc group (~1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid moiety. The integration of these signals should match the expected proton count.[13][14]

-

¹³C NMR: Verifies the carbon skeleton, including the carbonyl carbons of the Boc group and the carboxylic acid, and the quaternary carbon of the piperidine ring.[15][16]

-

Quantitative NMR (qNMR): For absolute purity determination (assay), qNMR can be performed. This involves analyzing the sample with a certified, high-purity internal standard of known concentration. By comparing the integral of a unique analyte signal to a unique signal from the standard, a highly accurate, direct measure of the mass of the analyte can be determined without the need for a specific reference standard of the analyte itself.

Supporting Analytical Techniques

A complete purity profile also considers non-organic impurities.

-

Residual Solvents (GC-HS): Gas chromatography with headspace injection is the standard method for quantifying residual organic solvents used during synthesis and purification, as mandated by ICH Q3C.[3][6]

-

Inorganic Impurities (ICP-MS/OES): Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry is used to detect and quantify elemental impurities, particularly residual catalysts (e.g., Palladium) from synthetic steps, as per ICH Q3D.[5]

-

Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content, which is essential for calculating the purity on an anhydrous basis.

Data Summary and Acceptance Criteria

The results from all orthogonal methods are consolidated to assign a final purity value.

| Test Parameter | Method | Acceptance Criteria (Typical) | Hypothetical Result |

| Identity | ¹H NMR, ¹³C NMR, HRMS | Conforms to reference spectra/mass | Conforms |

| Assay (Purity) | HPLC (Area % Normalization) | ≥ 98.0% | 99.5% |

| Highest Unspecified Impurity | HPLC | Not More Than (NMT) 0.10% | 0.08% |

| Total Impurities | HPLC | NMT 1.0% | 0.50% |

| Water Content | Karl Fischer Titration | NMT 0.5% | 0.21% |

| Residual Solvents | GC-HS | Meets ICH Q3C limits | Conforms |

| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Conforms |

| Final Purity (Mass Balance) | 100% - (% Impurities + % Water + % Solvents) | Report Value | 99.2% |

Conclusion

The purity analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a rigorous, multi-faceted process that underpins its successful use in pharmaceutical development. A robust analytical strategy, built on the principles of orthogonality and guided by international regulatory standards, is non-negotiable. By integrating data from HPLC, LC-MS, NMR, and other supporting tests, scientists can build a comprehensive and trustworthy purity profile. This ensures not only the quality of the intermediate itself but also the safety and efficacy of the life-saving medicines derived from it.

References

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link][3]

-

Pro-Lab. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link][4]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link][5]

-

Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link][17]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link][6]

-

PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link][18]

-

Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Retrieved from [Link][19]

-

Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link][11]

-

Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs. Retrieved from [Link][9]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][15]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link][8]

-

MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link][7]

-

J&K Scientific. (n.d.). (1-Boc-piperidin-4-yl)acetic acid, 98%. Retrieved from [Link][20]

-

PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link][10]

-

PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link][21]

-

ARPI - UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link][12]

-

Wiley-VCH. (n.d.). 2-Piperidine carboxylic acid N-BOC,TMS - [13C NMR]. Retrieved from [Link][16]

-

J&K Scientific. (n.d.). (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid. Retrieved from [Link][2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. gmpinsiders.com [gmpinsiders.com]

- 4. tasianinch.com [tasianinch.com]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 7. mdpi.com [mdpi.com]

- 8. waters.com [waters.com]

- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doras.dcu.ie [doras.dcu.ie]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR spectrum [chemicalbook.com]

- 15. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. tdcommons.org [tdcommons.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid literature review

An In-Depth Technical Guide to 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic Acid: A Versatile Scaffold in Modern Drug Discovery

Introduction

This compound is a synthetically versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid piperidine core, orthogonally protected amino group, and reactive carboxylic acid moiety make it an invaluable building block for introducing constrained structural motifs into pharmacologically active agents. The strategic placement of the amino and acetic acid groups on the same quaternary carbon atom provides a unique three-dimensional geometry that is increasingly exploited to enhance binding affinity, selectivity, and pharmacokinetic profiles of novel therapeutics.

The core value of this compound lies in its piperidine scaffold, a privileged structure frequently found in both natural products and synthetic drugs that often imparts favorable properties such as improved metabolic stability and central nervous system penetration.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical manipulation, enabling selective reactions at other positions of the molecule.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key chemical intermediate, offering field-proven insights for researchers and scientists in drug discovery.

Physicochemical and Structural Properties

The compound's structure combines a hydrophilic amino acid functionality with a more lipophilic Boc-protected piperidine ring, resulting in a molecule with balanced properties suitable for a variety of synthetic transformations in diverse solvent systems.

| Property | Value | Reference |

| CAS Number | 157688-46-5 | [2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3] |

| Molecular Weight | 243.30 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 97 - 99 °C | [2] |

| Boiling Point | 373 °C at 760 mmHg | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthetic Strategies

The synthesis of 4-substituted-4-aminopiperidine derivatives is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive compounds.[4] While multiple synthetic routes can be envisioned, a common and efficient approach involves the use of a Curtius rearrangement starting from a suitable isonipecotate derivative. This method allows for the introduction of various substituents at the 4-position of the piperidine ring.[4]

An alternative conceptual pathway could involve a multi-step sequence starting from N-Boc-4-piperidone, as outlined below. This generalized approach highlights the key transformations required to construct the target molecule.

Caption: Generalized synthetic workflow for 4-amino-piperidine-4-carboxylic acid derivatives.

Generalized Synthetic Protocol

The following protocol is a representative, multi-step synthesis based on established chemical transformations for creating Cα,Cα-disubstituted amino acids.

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin from 4-Piperidone

-

Charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, and deionized water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add a solution of potassium cyanide in deionized water dropwise to the reaction mixture.

-

Seal the flask and stir at room temperature for 48 hours.

-

Concentrate the resulting suspension by rotary evaporation and cool to precipitate the hydantoin product.

-

Collect the solid by filtration and wash with deionized water. This procedure is adapted from a similar synthesis of a spirohydantoin intermediate.[5]

Step 2: Boc Protection of the Piperidine Nitrogen

-

Suspend the piperidine-4-spiro-5'-hydantoin in a suitable solvent like dioxane/water.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium carbonate.

-

Stir the reaction at room temperature overnight.

-

Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting N-Boc-piperidine-4-spiro-5'-hydantoin by column chromatography or recrystallization.

Step 3: Hydrolysis of the Hydantoin Ring

-

Reflux the N-Boc-piperidine-4-spiro-5'-hydantoin in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide, for 48-72 hours.[6]

-

After cooling, neutralize the reaction mixture with an acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid product.

-

Filter the crude product and wash thoroughly with water and organic solvents to remove impurities.

-

Dry the final product, 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, under vacuum.[5]

Applications in Research and Drug Discovery

The unique structural arrangement of this compound makes it a powerful building block for constructing complex molecular architectures with therapeutic potential. Its utility spans several key areas of pharmaceutical research.

Caption: Role of the title compound as a versatile building block in drug discovery.

Medicinal Chemistry and Scaffold Development

The piperidine ring is a common motif in drugs targeting the central nervous system and other biological systems.[7] This building block allows for the efficient incorporation of this ring system.

-

CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for synthesizing piperazino-piperidine based CCR5 antagonists, which are potent HIV-1 entry inhibitors.[4]

-

Muscarinic M3 Receptor Antagonists: The 4-amino-piperidine scaffold is the basis for a series of potent and selective M3 muscarinic antagonists, which have applications in treating respiratory and digestive system disorders.[8][9]

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of established drugs. For example, it is used in the preparation of Lonafarnib, a farnesyltransferase inhibitor for treating progeria, and Tirofiban, an antiplatelet drug.[10]

Peptide Synthesis

This molecule can be used as a non-natural, conformationally restricted amino acid analog in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.[11][12] Incorporating this rigid scaffold can induce specific secondary structures (e.g., turns) in peptides, which can enhance binding to biological targets and improve stability against enzymatic degradation. A related derivative with an Fmoc-protected amine is also available, highlighting its versatility for use in the more common Fmoc-based SPPS.[7]

Experimental Protocol: Peptide Coupling

The following is a generalized protocol for coupling this compound onto a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis. Note that for this specific coupling, the amine on the piperidine ring would need to be protected with an orthogonal group (like Fmoc) while the piperidine nitrogen is protected with Boc. For this example, we will refer to the analogous compound: (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid .[7]

Objective: To couple (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid to a free amine on a growing peptide chain attached to a solid support resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

(4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing Solvent: DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to expose the free amine.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Activation of the Amino Acid: In a separate vial, dissolve (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines remain).

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound and its orthogonally protected analogues are quintessential examples of modern chemical building blocks that accelerate the drug discovery process. The compound's inherent structural rigidity, combined with its bifunctional nature, provides a reliable and versatile platform for synthesizing complex molecules with tailored pharmacological profiles. From constructing novel scaffolds in medicinal chemistry to introducing conformational constraints in peptide-based therapeutics, its application continues to expand, underscoring its importance for researchers and scientists dedicated to developing the next generation of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. aablocks.com [aablocks.com]

- 3. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 10. China CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid Manufacturers Suppliers Factory [orchid-chem.com]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

The Piperidinyl Acetic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Piperidine Ring and the Versatility of a Key Building Block

The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse chemical functionalities in three-dimensional space. A particularly valuable synthon in this class is the substituted piperidinyl acetic acid derivative, exemplified by 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1159983-30-8) . While this specific compound is a commercially available building block, this guide will delve into the broader significance of this chemical motif in drug discovery and development, exploring its synthesis, applications, and the critical role it plays in the pharmacological activity of notable drugs.

This guide will move beyond a simple cataloging of facts to provide a deeper understanding of the causality behind the use of this scaffold. We will explore its synthesis with a focus on the strategic importance of protecting groups, and then illuminate its application through case studies of two marketed drugs: the farnesyltransferase inhibitor Lonafarnib and the antiplatelet agent Tirofiban .

General Synthesis and Chemical Properties: Crafting the Key

The synthesis of 4-amino-4-carboxymethylpiperidine derivatives is a well-established area of organic chemistry, with multiple routes available to access this valuable scaffold. A common and efficient method involves the use of a Curtius rearrangement as a key step, starting from isonipecotate.[3] This approach allows for the introduction of various substituents at the 4-position of the piperidine ring.

A crucial aspect of the synthesis and subsequent use of this building block is the strategic application of protecting groups. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the piperidine nitrogen. This serves two primary purposes: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during subsequent synthetic transformations, and it enhances the solubility of the intermediate in organic solvents. The Boc group is also advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, often with trifluoroacetic acid, which is a clean and high-yielding deprotection step.[4][5]

Table 1: Key Chemical Properties of the Piperidinyl Acetic Acid Scaffold

| Property | Description | Significance in Synthesis |

| Piperidine Ring | A saturated heterocycle. | Provides a rigid, three-dimensional scaffold. |

| Amino Group | A primary amine at the 4-position. | A key point for further functionalization and interaction with biological targets. |

| Acetic Acid Moiety | A carboxylic acid group attached to the 4-position. | Another handle for amide bond formation or other coupling reactions. |

| Boc Protecting Group | A tert-butoxycarbonyl group on the piperidine nitrogen. | Prevents unwanted reactivity of the piperidine nitrogen and improves solubility. Easily removed under acidic conditions. |

Applications in Drug Discovery: From a Simple Scaffold to Life-Saving Medicines

The true value of the piperidinyl acetic acid scaffold lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents. Its rigid structure and multiple points for functionalization allow medicinal chemists to precisely orient key pharmacophoric elements in three-dimensional space to optimize interactions with biological targets.

Case Study 1: Lonafarnib - Inhibiting a Key Oncogenic Pathway

Lonafarnib is a farnesyltransferase inhibitor approved for the treatment of Hutchinson-Gilford progeria syndrome and certain progeroid laminopathies.[6][7] Farnesyltransferase is a critical enzyme in the post-translational modification of several proteins, including RAS, which is frequently mutated in cancer. The synthesis of Lonafarnib showcases the direct application of a piperidinyl acetic acid building block.[4][5]

The core of Lonafarnib is a complex tricyclic heteroaromatic system. The final key step in its synthesis involves the coupling of this core with N-Boc-4-piperidineacetic acid.[4][5] This is typically achieved using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Following the coupling, the Boc group is removed to yield the final drug.

The piperidine moiety in Lonafarnib is not merely a linker. It plays a crucial role in the drug's activity by positioning the terminal carboxamide group for optimal interaction within the active site of the farnesyltransferase enzyme.[8] The metabolism of Lonafarnib also involves oxidation of the piperidine ring, highlighting its interaction with metabolic enzymes.[6]

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolution: Dissolve the piperidinyl acetic acid building block (1.0 equivalent) and the amine-containing core structure (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a coupling agent, such as EDC (1.2 equivalents), and an activator, such as HOBt (1.2 equivalents), to the reaction mixture.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to neutralize any acidic byproducts.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Caption: General workflow for amide coupling using a piperidinyl acetic acid building block.

Case Study 2: Tirofiban - Preventing Blood Clots

Tirofiban is an antiplatelet drug that acts as a glycoprotein IIb/IIIa receptor antagonist.[9][10] It is used to prevent blood clots in patients with acute coronary syndrome. The structure of Tirofiban features a 4-substituted piperidine moiety, which is essential for its pharmacological activity.

The synthesis of Tirofiban often involves the catalytic hydrogenation of a corresponding pyridine precursor to form the piperidine ring.[11][12][13] This highlights an alternative strategy for introducing the piperidine scaffold.

In Tirofiban, the piperidine ring serves multiple functions. The basic nitrogen of the piperidine is protonated at physiological pH, which is a key feature for its interaction with the receptor.[14][15] The piperidine ring also contributes to the overall conformation of the molecule, ensuring that the pharmacophoric groups are correctly oriented to bind to the glycoprotein IIb/IIIa receptor and block the binding of fibrinogen, thus inhibiting platelet aggregation.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lonafarnib | Protein Prenyltransferases | Tocris Bioscience [tocris.com]

- 9. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The role of tirofiban in the management of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]

- 12. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]

- 13. Tirofiban synthesis - chemicalbook [chemicalbook.com]